[Cis-3-(benzyloxy)cyclobutyl]acetonitrile
Description
Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Research
Cyclobutane derivatives are increasingly recognized for their valuable contributions to medicinal chemistry and organic synthesis. nih.gov The four-membered ring is not merely a structural component but an active influencer of a molecule's physicochemical properties. nih.gov Its inherent ring strain makes it a useful intermediate for a variety of chemical transformations, including ring expansions and ring-opening processes, which are critical for building complex molecular structures. researchgate.net
In medicinal chemistry, the rigid and three-dimensional nature of the cyclobutane ring offers unique advantages. nih.gov Incorporating this motif can induce conformational restriction in a molecule, which can be beneficial for binding to biological targets by reducing the entropic penalty upon binding. nih.gov For instance, a 1,3-disubstituted cyclobutane can act as a conformationally restricted replacement for more flexible linkers. nih.gov This rigidity can also enhance metabolic stability and improve other pharmacological properties. nih.govnih.gov Consequently, small molecules containing 1,3-disubstituted cyclobutanes have entered clinical trials for various therapeutic applications. nih.gov The unique puckered structure and the nature of its carbon-carbon bonds distinguish it from other cyclic systems. nih.gov
Role of [Cis-3-(benzyloxy)cyclobutyl]acetonitrile as a Key Synthetic Intermediate
The cis-1,3-disubstitution pattern on the cyclobutane ring is of particular interest in drug design. nih.gov This specific stereochemical arrangement provides a defined spatial orientation for the substituents, which is crucial for targeted interactions with biological macromolecules. The synthesis of kinase inhibitors, for example, has utilized cis-1,3-disubstituted cyclobutane scaffolds. researchgate.net
The functional groups of this compound are poised for a variety of chemical transformations.
Benzyloxy Group : This group is a widely used protecting group for alcohols. Its presence suggests that the hydroxyl functionality on the cyclobutane ring can be masked during other synthetic steps and later revealed under specific conditions, typically through hydrogenolysis.
Acetonitrile (B52724) Group : The nitrile functional group is a versatile precursor in organic synthesis. masterorganicchemistry.com It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. masterorganicchemistry.com This versatility allows for the introduction of a wide range of other functionalities onto the cyclobutane scaffold. Acetonitrile itself is a common solvent and a two-carbon building block in some cyclization reactions. researchgate.netwikipedia.org
Given these features, this compound is a prime candidate for the synthesis of more complex molecules, such as cis-3-aminomethyl-cyclobutanol or cis-3-carboxymethyl-cyclobutanol, which are themselves valuable building blocks for pharmaceuticals.
Below are the key properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO |
| CAS Number | 1777789-92-0 |
| Appearance | Liquid |
| Purity | Typically ≥95% |
The following table provides examples of transformations relevant to the functional groups found in this compound, illustrating its synthetic potential.
| Functional Group | Transformation | Product Functional Group | Potential Application |
|---|---|---|---|
| Acetonitrile (-CN) | Reduction (e.g., with LiAlH4 or H2/Catalyst) | Primary Amine (-CH2NH2) | Synthesis of cyclobutane-containing diamines or amino alcohols. |
| Acetonitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | Formation of cyclobutane-containing amino acids or other acid derivatives. |
| Benzyloxy (-OBn) | Hydrogenolysis (e.g., H2, Pd/C) | Alcohol (-OH) | Deprotection to reveal a hydroxyl group for further functionalization. |
| Cyclobutane Ring | C-H Functionalization | Substituted Cyclobutane | Direct installation of additional substituents on the ring. acs.org |
Historical Context of Cyclobutane Ring Systems in Complex Molecule Construction
The journey of the cyclobutane ring in organic chemistry began with its first synthesis in 1907. nih.gov For many years, cyclobutanes were often viewed as chemical curiosities due to their inherent ring strain. However, over the past several decades, their role has evolved dramatically, and they are now considered indispensable building blocks in the synthesis of complex natural products and pharmaceuticals. rsc.orgrsc.org
Early synthetic methods often involved multi-step and sometimes low-yielding processes. A significant breakthrough in the construction of cyclobutane rings was the development and application of [2+2] photocycloaddition reactions. This method allows for the direct formation of the four-membered ring from two alkene components and has been a cornerstone in the synthesis of numerous complex molecules.
More recently, the field has seen the emergence of a variety of new and sophisticated strategies for constructing cyclobutane rings, driven by the need for greater control over stereochemistry and functional group compatibility. rsc.orgrsc.orgresearchgate.net These modern methods include transition-metal-catalyzed cyclizations, C–H functionalization logic, and innovative ring-expansion and ring-contraction strategies. acs.org The application of these advanced techniques has enabled the total synthesis of architecturally fascinating and biologically potent natural products containing cyclobutane subunits, including various terpenoids and alkaloids. rsc.orgrsc.orgresearchgate.net This historical progression highlights the shift from fundamental discovery to the strategic and highly controlled application of cyclobutane derivatives in cutting-edge organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHCQHWJIJPVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Cis 3 Benzyloxy Cyclobutyl Acetonitrile and Its Analogues
Direct Synthetic Routes to [Cis-3-(benzyloxy)cyclobutyl]acetonitrile
Direct synthesis of this compound primarily involves the transformation of a cyclobutanone (B123998) precursor.
A key transformation in the synthesis of this compound is the conversion of 3-(benzyloxy)cyclobutanone. This is often accomplished using a Wittig-type reaction, which converts a ketone into an alkene. masterorganicchemistry.com Following the olefination, a subsequent reduction or hydrocyanation step would be necessary to yield the target acetonitrile (B52724). The Wittig reaction itself involves the reaction of the ketone with a phosphorus ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. pitt.edu
For the synthesis of the acetonitrile, a Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction is often employed using a phosphonate (B1237965) reagent such as diethyl (cyanomethyl)phosphonate. This reaction typically yields an α,β-unsaturated nitrile. The subsequent reduction of the carbon-carbon double bond would then lead to the desired this compound. The stereoselectivity of the reduction step is crucial for obtaining the cis isomer.
The synthesis of the crucial precursor, 3-(benzyloxy)cyclobutanone, can be achieved through various cycloaddition strategies. arborpharmchem.comguidechem.com This intermediate is a valuable building block for creating a variety of important organic compounds. arborpharmchem.com
One of the most effective methods for constructing the cyclobutane (B1203170) ring is through a [2+2] cycloaddition reaction. nih.gov A common approach involves the reaction of dichloroketene (B1203229) with an alkene. For the synthesis of 3-(benzyloxy)cyclobutanone, allyl benzyl (B1604629) ether can be reacted with dichloroketene, which is typically generated in situ from trichloroacetyl chloride and activated zinc. rsc.org This cycloaddition yields a dichlorinated cyclobutanone intermediate. Subsequent reductive dechlorination, often using a zinc-copper couple or zinc powder in acetic acid, removes the chlorine atoms to afford the desired 3-(benzyloxy)cyclobutanone. google.com
Another patented method describes the synthesis of 3-(benzyloxy)-1-cyclobutanone starting from halogenated methyl benzene (B151609) through a five-step process including etherification, halogenation, elimination, ring closure, and dechlorination. google.com
Below is a table summarizing a synthetic route to 3-(benzyloxy)cyclobutanone:
Table 1: Synthetic Route to 3-(benzyloxy)cyclobutanone
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Allyl benzyl ether, Trichloroacetyl chloride | Activated Zinc | 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone |
| 2 | 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone | Zinc powder, Acetic acid | 3-(benzyloxymethyl)cyclobutanone |
| 3 | 3-(benzyloxymethyl)cyclobutanone | Oxidizing agent | 3-(benzyloxy)cyclobutanone |
This table provides a generalized overview of a potential synthetic sequence.
High-pressure, or hyperbaric, conditions can be employed to facilitate [2+2] cycloaddition reactions that may be inefficient at atmospheric pressure. ru.nl These conditions can promote the formation of sterically hindered cyclobutane rings. ru.nlru.nl For instance, the reaction between sulfonyl allenes and benzyl vinyl ether under high pressure (around 15 kbar) has been used to synthesize substituted cyclobutanol (B46151) derivatives, which can be further functionalized. ru.nlresearchgate.net While not a direct route to 3-(benzyloxy)cyclobutanone, this methodology highlights the utility of hyperbaric conditions in constructing complex cyclobutane scaffolds that could be adapted for the synthesis of the desired precursor. ru.nl
Precursor Synthesis Strategies for Substituted Cyclobutanones
Stereoselective Synthesis of this compound Derivatives
Achieving the desired cis stereochemistry in the final product is a critical aspect of the synthesis.
The stereochemical outcome of the cycloaddition reaction is a key factor in determining the final stereochemistry of the product. The relative orientation of the substituents on the newly formed cyclobutane ring can often be controlled by the choice of reactants and reaction conditions. In the context of [2+2] cycloadditions, the stereochemistry of the starting alkene is often transferred to the cyclobutane product.
For instance, the reduction of a 3-substituted cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) has been shown to proceed with high cis-selectivity. acs.org This approach was utilized in the scalable synthesis of a key intermediate for a potent ROR-γt inverse agonist. acs.org The reaction conditions, such as solvent and temperature, were found to be critical in achieving high diastereoselectivity. acs.org This highlights a powerful strategy for establishing the desired cis relationship between substituents on the cyclobutane ring.
Furthermore, the diastereoselectivity of conjugate additions to cyclobutane scaffolds can be influenced by steric factors, allowing for the controlled introduction of functional groups. researchgate.net The development of stereoselective methods for the synthesis of multisubstituted cyclobutanes is an active area of research, with techniques like ring contractions of pyrrolidines also showing promise for controlling stereochemistry. acs.orgntu.ac.uk
The following table outlines key factors influencing diastereoselectivity in cyclobutane synthesis:
Table 2: Factors Influencing Diastereoselectivity
| Factor | Description |
| Reaction Type | The inherent stereochemical preferences of the chosen reaction (e.g., concerted vs. stepwise cycloaddition). |
| Reactant Stereochemistry | The stereochemistry of the starting materials can directly influence the stereochemistry of the product. |
| Catalysts/Reagents | Chiral catalysts or reagents can induce facial selectivity in the approach of reactants. |
| Reaction Conditions | Parameters such as temperature, solvent, and pressure can affect the transition state energies and thus the diastereomeric ratio. acs.org |
| Steric Hindrance | The steric bulk of substituents on the reactants can direct the approach of reagents to the less hindered face. researchgate.net |
Enantioselective Approaches to Chiral Cyclobutyl Systems
The synthesis of enantiomerically pure cyclobutanes is crucial for their application in pharmaceuticals and materials science. Catalytic asymmetric methods are at the forefront of this endeavor, enabling the direct formation of chiral cyclobutane cores with high levels of stereocontrol. nih.gov
One of the most powerful methods for constructing chiral cyclobutanes is the catalytic enantioselective [2+2] cycloaddition. chemistryviews.org This approach involves the reaction of two alkene components under the influence of a chiral catalyst to form the four-membered ring. Transition metals like iridium, rhodium, and cobalt, complexed with chiral ligands, have proven effective in catalyzing these transformations. nih.govnih.gov For instance, visible-light-induced asymmetric [2+2] cycloadditions have emerged as a valuable tool, sometimes requiring directing groups to achieve high selectivity. chemistryviews.org However, recent advancements have focused on developing directing-group-free methods. A notable example is a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] photocycloaddition, which yields enantioenriched oxa- mdpi.comnih.gov-bicyclic heptanes—precursors to functionalized cyclobutanes. chemistryviews.org
Another strategy involves the enantioselective functionalization of pre-existing prochiral cyclobutanes or cyclobutenes. nih.govresearchgate.net This can be achieved through various reactions, including conjugate additions, allylic alkylations, and C-H functionalization, all guided by chiral catalysts. nih.gov For example, a copper-catalyzed tandem process has been developed for the enantioselective conjugate addition to a cyclobutenone, followed by trapping of the resulting enolate, to generate chiral 3-substituted cyclobutenes. nih.govresearchgate.net Similarly, cobalt catalysis has been employed for the enantioselective functionalization of cyclobutenes through carbometalation, leading to complex cyclobutanes with multiple stereocenters. researchgate.net
The following table summarizes selected enantioselective methods applicable to the synthesis of chiral cyclobutane systems.
| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | Ref. |
| Asymmetric [2+2] Cycloaddition | [Ir(cod)Cl]₂ / Chiral Ligand | Allylic Etherification / Photocycloaddition | Excellent ee | chemistryviews.org |
| Conjugate Addition/Trapping | Copper / Chiral Ligand | 1,4-Addition to Cyclobutenone | High ee | nih.govresearchgate.net |
| Bicyclobutanation | Rh₂(S-NTTL)₄ | Intramolecular Cyclopropanation | 95% ee | nih.gov |
| C-H Functionalization | Oxazaborolidine (S)-B-Me | Asymmetric Reduction of Cyclobutanone | 91% ee | nih.gov |
ee = enantiomeric excess; cod = 1,5-cyclooctadiene; S-NTTL = N-naphthalimido-tert-leucinate
Isomerization Strategies for Stereochemical Tuning (e.g., Cyclopropanol (B106826) Ring-Opening)
Isomerization and rearrangement reactions provide powerful avenues for converting readily available starting materials into more complex or stereochemically defined cyclobutane structures. mdpi.com A prominent strategy in this context is the ring expansion of cyclopropyl (B3062369) systems, particularly cyclopropanols and cyclopropylcarbinyl species. nih.govdoaj.org
The high ring strain of cyclopropanols facilitates the cleavage of an endocyclic C-C bond, which can be exploited in various transformations to generate larger rings. doaj.orgresearchgate.net Semipinacol-type rearrangements of appropriately substituted cyclopropanols are a classic method for accessing cyclobutanones, which are versatile intermediates for further functionalization. doaj.orgacs.org These rearrangements can be promoted by acid or Lewis acids and often proceed with a high degree of stereochemical control, transferring the chirality from the cyclopropanol precursor to the cyclobutanone product.
For example, the acid-catalyzed Meinwald rearrangement of oxaspiropentanes, which can be derived from cyclopropanols, is a known route to cyclobutanones. acs.org More recently, transition metal catalysis, particularly with gold(I), has been shown to effectively promote the ring expansion of alkynyl cyclopropanols to yield cyclobutane derivatives. harvard.edu Similarly, transformations of vinyl cyclopropanes and alkylidenecyclopropanes using π-acid catalysis can lead to cyclobutane-fused ring systems through cycloisomerization pathways. nih.gov
These isomerization strategies are valuable for stereochemical tuning as they can convert a specific stereoisomer of a precursor into a desired stereoisomer of the cyclobutane product, often by taking advantage of thermodynamically controlled equilibration or stereospecific reaction mechanisms.
Catalytic Transformations in the Synthesis of this compound Frameworks
Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the core cyclobutane ring.
Palladium and nickel catalysts are particularly versatile in forging the bonds necessary to create and modify cyclobutane frameworks. rsc.org Palladium catalysis, for instance, is widely used in cross-coupling reactions that can append substituents to a pre-formed cyclobutane ring. organic-chemistry.org Beyond this, palladium catalysts are instrumental in cyclization reactions. For example, palladium-catalyzed alkene difunctionalization reactions can construct methylene (B1212753) cyclobutanes from 1,5-dien-2-yl triflates. acs.orgnih.gov The regioselectivity of these reactions, yielding either four- or five-membered rings, can often be controlled by the choice of ligand. nih.gov
Palladium and nickel are also effective in catalyzing cascade reactions involving the ring-opening of strained precursors like cyclobutanones. rsc.org These enantioselective ring-opening/coupling reactions provide access to chiral, functionalized acyclic structures from cyclobutanone starting materials. rsc.orgrsc.org Furthermore, palladium-catalyzed cyclizations of alkene-tethered hydrazones have been developed to synthesize spirocyclic cyclobutanes. youtube.com
The table below highlights some key transition metal-catalyzed reactions for cyclobutane synthesis.
| Metal | Reaction Type | Substrates | Product | Ref. |
| Palladium | Alkene Difunctionalization | 1,5-Dien-2-yl triflate, Malonate | Methylene Cyclobutane | nih.gov |
| Palladium | Ring-Opening/Coupling | Cyclobutanone, Aryl Halide | Chiral Indanone | rsc.orgrsc.org |
| Nickel | Ring-Opening/Coupling | Cyclobutanone, Aryl Halide | Chiral Ring-Opened Product | rsc.org |
| Palladium | Cyclization Cascade | Alkene-tethered Hydrazone | Spirocyclic Cyclobutane | youtube.com |
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has become an indispensable tool for asymmetric synthesis, including the construction of chiral cyclobutanes. nih.govresearchgate.net These methods offer an environmentally benign alternative to many metal-catalyzed processes.
A key application of organocatalysis in this area is the enantioselective [2+2] cycloaddition. For example, chiral aminocatalysts can activate α,β-unsaturated aldehydes (enals) towards a formal [2+2] cycloaddition with other components, proceeding through tandem iminium-enamine activation cycles to yield highly substituted cyclobutanes with excellent stereocontrol. rsc.org Jørgensen and co-workers developed an organocatalytic [2+2] cycloaddition for constructing nitrocyclobutanes with four contiguous stereocenters under complete diastereo- and enantiomeric control. mdpi.com
Organocatalysts are also proficient at promoting the α-functionalization of cyclobutanones. nih.gov Chiral amines or Brønsted acids can catalyze aldol (B89426) reactions, Mannich reactions, and Michael additions to cyclobutanones, introducing new stereocenters adjacent to the carbonyl group with high enantioselectivity. mdpi.comnih.gov More recently, chiral Brønsted acids, such as N-triflyl phosphoramide, have been used to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to afford chiral cyclobutenes, which are valuable synthetic intermediates. dicp.ac.cn
Green Chemistry Considerations in Synthetic Pathway Design for Cyclobutyl Acetonitriles
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including cyclobutyl acetonitriles. chemistryjournals.net The goal is to develop processes that are more sustainable by minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. libretexts.org
Key green chemistry principles applicable to the synthesis of cyclobutane derivatives include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. mit.edu Catalytic [2+2] cycloadditions are often highly atom-economical.
Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. libretexts.org Both the transition metal- and organocatalytic methods discussed above adhere to this principle.
Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids, or conducting reactions under solvent-free conditions. chemistryjournals.netmit.edu
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy requirements. libretexts.org Photochemical reactions, which use visible light as an energy source, can be an energy-efficient option. researchgate.net
Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting petrochemical sources. libretexts.org The synthesis of cyclic oxyterpenes from β-pinene, a renewable feedstock, exemplifies this approach in the context of cyclic molecule synthesis. mdpi.comnih.govresearchgate.net
Waste Prevention: Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. mit.edu This can be achieved through high-yield reactions and the reduction of byproducts.
By integrating these principles, chemists can develop more environmentally benign and economically viable routes to this compound and its analogues, contributing to a more sustainable chemical industry. chemistryjournals.net
Iii. Mechanistic Investigations and Computational Studies of Reactions Involving the Cyclobutyl Acetonitrile Scaffold
Exploration of Reaction Pathways and Intermediates
The formation and transformation of the cyclobutane (B1203170) ring can proceed through various mechanistic pathways, with radical and zwitterionic intermediates being particularly significant.
Radical intermediates are pivotal in both the construction and cleavage of cyclobutane rings. Density functional theory (DFT) calculations have been instrumental in elucidating these pathways. For instance, the stereospecific synthesis of cyclobutanes from pyrrolidine (B122466) precursors has been shown to proceed via the formation of an open-shell singlet 1,4-biradical intermediate. nih.govresearchgate.net The rate-determining step in this transformation is the release of N₂ from a 1,1-diazene intermediate, which leads to the 1,4-biradical. The subsequent collapse of this biradical to form the cyclobutane ring is a barrierless process, which explains the high stereoretention observed in the reaction. nih.govacs.org
Conversely, radical pathways are also central to ring-opening and rearrangement reactions of the cyclobutane scaffold. The thermal decomposition of cyclobutane to two ethylene (B1197577) molecules is a classic example of a reaction proceeding through a biradical mechanism. arxiv.org More complex transformations, such as the free radical ring expansion of cyclobutanones, rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the carbonyl group. researchgate.net Furthermore, photoredox catalysis can initiate [2+2] cycloadditions through a radical anion mechanism, where a photogenerated catalyst promotes a one-electron reduction of an enone substrate, which then undergoes a radical anion cycloaddition to form the cyclobutane product. organic-chemistry.org These radical-mediated transformations highlight the versatility of the cyclobutane scaffold in accessing diverse molecular architectures.
While radical pathways are common, polar mechanisms involving zwitterionic intermediates are crucial for certain classes of cycloaddition reactions that form cyclobutane rings, most notably the [2+2] cycloaddition of ketenes with alkenes or imines. wikipedia.org Theoretical studies indicate that in the reaction between a ketene (B1206846) and an imine (the Staudinger reaction), the nucleophilic imine attacks the electrophilic sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. tdl.orgacs.org This intermediate then undergoes a conrotatory electrocyclic ring closure to furnish the final β-lactam product. tdl.orgchempedia.info The stepwise nature of this mechanism, proceeding through a discrete zwitterionic species, is supported by both computational models and experimental observations. tdl.orgacs.org
Similarly, rhodium-catalyzed reactions of α-allyl-α-diazocarbonyl compounds to form bicyclobutanes have been proposed to involve zwitterionic intermediates. nih.gov The stereoconvergent formation of the same bicyclobutane diastereomer from either (E)- or (Z)-alkene precursors supports a stepwise mechanism involving a zwitterionic intermediate that allows for bond rotation before ring closure, rather than a concerted cyclopropanation. nih.gov The formation of these polar intermediates is a key pathway for constructing the cyclobutane framework, particularly when electron-rich and electron-poor reaction partners are employed.
Role of Solvent Effects on Reaction Selectivity and Mechanism
The solvent is not merely an inert medium but can play a decisive role in directing the selectivity and influencing the mechanism of reactions involving the cyclobutyl scaffold. researchgate.netrsc.org Solvent properties such as polarity, hydrogen-bonding capability, and coordinating ability can stabilize or destabilize transition states and intermediates, thereby altering reaction pathways and stereochemical outcomes. researchgate.net
| Reaction Type | Solvent(s) | Observed Effect on Selectivity/Mechanism |
| Rh-catalyzed Bicyclobutanation / Cu-catalyzed Homoconjugate Addition | Toluene vs. THF/Et₂O | Toluene was optimal for the first step but detrimental to the second, requiring a solvent swap for the reaction to proceed efficiently. nih.gov |
| Ring-Opening of Cyclobutene Radical Cation | Gas Phase vs. Chloroform (Continuum Model) | The solvent model reversed the predicted outcome, favoring a pathway leading to the trans-butadiene radical cation by preferentially stabilizing its transition state. acs.orgacs.org |
| [2+2] Photocycloaddition | Various | The diastereoselectivity of intramolecular photocycloadditions can be significantly altered or even reversed by changing the solvent. acs.org |
| C-H Olefination of Cyclobutanes | Toluene vs. Protic Solvents (e.g., HFIP) | Protic solvents such as tert-butanol (B103910) and hexafluoro-2-propanol (HFIP) led to a slower reaction rate compared to toluene. baranlab.org |
Theoretical Calculations and Molecular Modeling for Conformational Analysis and Reactivity Prediction
Theoretical calculations and molecular modeling are indispensable tools for understanding the structure and reactivity of cyclobutane derivatives. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a flat structure. masterorganicchemistry.com This puckering leads to two distinct substituent positions: axial and equatorial-like. For a substituted cyclobutane like [Cis-3-(benzyloxy)cyclobutyl]acetonitrile, computational models can predict the preferred conformation, including the dihedral angle of the ring and the energetic preference for the substituents to occupy equatorial positions to minimize steric interactions.
Density functional theory (DFT) has emerged as a powerful method for predicting reactivity and elucidating complex reaction mechanisms. DFT calculations have been successfully used to map the entire reaction pathway for the synthesis of cyclobutanes from pyrrolidines. nih.govacs.org These studies identified the rate-determining step as the cleavage of two C-N bonds to release N₂, calculated the activation energy barrier (16.0-17.7 kcal/mol depending on substituents), and rationalized the observed stereoretention by demonstrating that the subsequent collapse of the resulting 1,4-biradical intermediate is barrierless. nih.govacs.org Furthermore, computational analysis can explain why certain substrates give low yields by identifying competing pathways, such as β-fragmentation of the radical intermediate. acs.org These predictive capabilities allow for the rational design of substrates and reaction conditions to favor desired outcomes.
Ligand and Counter Ion Influences on Catalytic Efficiency and Stereocontrol
In metal-catalyzed reactions, the ligands coordinating to the metal center and the associated counter-ions can profoundly influence catalytic efficiency and, crucially, control stereoselectivity. acs.org This is particularly true for challenging transformations like the enantioselective C(sp³)–H functionalization of cyclobutanes.
A prime example is the palladium(II)-catalyzed enantioselective C–H arylation of aminomethyl-cyclobutanes. nih.govchemrxiv.org In this system, a simple mono-N-protected amino acid, such as N-Ac-(L)-Tle-OH, serves as a chiral ligand. This ligand is not a passive spectator; it actively participates in the C–H cleavage step, controlling the geometry of the transition state and thus dictating the enantioselectivity of the product. nih.govchemrxiv.org The development of effective ligand scaffolds is a central challenge and a long-term solution for improving catalyst performance in C-H functionalization chemistry. acs.orgnih.gov
Counter-ions can also exert significant control over selectivity. In the epimerization of a substituted cyclobutane ester, a distinct counter-ion effect was observed with hindered alkoxide bases. acs.org While potassium tert-butoxide (K⁺ counter-ion) slightly favored one epimer, lithium tert-butoxide (Li⁺ counter-ion) favored the other. acs.org This demonstrates that even seemingly subtle changes to the reaction medium, such as the nature of the cation, can alter the energetic landscape of the reaction and influence product distribution.
| Reaction System | Ligand / Counter-Ion | Effect on Efficiency and Stereocontrol |
| Pd(II)-Catalyzed C(sp³)–H Arylation of Cyclobutanes | N-Acetyl Amino Acid Ligands | Crucial for high enantioselectivity; controls the geometry of the C-H activation transition state, leading to excellent enantiomeric ratios. nih.govchemrxiv.org |
| Epimerization of a Cyclobutane Ester | Lithium tert-butoxide vs. Potassium tert-butoxide | The counter-ion influenced the stereochemical outcome. The Li⁺ ion favored the formation of one C-1 epimer, while the K⁺ ion favored the other. acs.org |
Iv. Applications of Cis 3 Benzyloxy Cyclobutyl Acetonitrile As a Building Block in Complex Molecule Synthesis Research
Development of Cyclobutane-Containing Nucleoside Analogues
The synthesis of nucleoside analogues is a cornerstone of antiviral and anticancer drug discovery. The replacement of the native furanose sugar ring with a cyclobutane (B1203170) moiety can lead to compounds with enhanced metabolic stability and unique biological activities.
A key application of derivatives of [Cis-3-(benzyloxy)cyclobutyl]acetonitrile is in the synthesis of carbocyclic nucleoside analogues containing adenine (B156593) and guanine (B1146940). Research has demonstrated a synthetic pathway that begins with 3-(benzyloxymethyl)cyclobutanone, a closely related precursor. This ketone is converted in a multi-step process to a trans-cyclobutanol derivative. This intermediate is then coupled with purine (B94841) bases, such as 6-chloropurine (B14466) derivatives, to introduce the adenine and guanine precursors. Subsequent chemical modifications, including deprotection of the benzyl (B1604629) group, lead to the final cis-cyclobutane nucleoside analogues. researchgate.net This approach allows for the stereoselective synthesis of these complex molecules, where the cis-relationship between the nucleobase and the hydroxymethyl group is crucial for their biological activity.
Table 1: Key Intermediates in the Synthesis of Adenine- and Guanine-Based Cyclobutane Nucleosides
| Intermediate | Role in Synthesis |
| 3-(Benzyloxymethyl)cyclobutanone | Starting material for the cyclobutane scaffold. |
| trans-3-(Benzyloxymethyl)cyclobutanol | Key intermediate for coupling with purine bases. |
| 6-Chloropurine Derivatives | Precursors for the adenine and guanine nucleobases. |
| 9-[cis-3-(Hydroxymethyl)cyclobutyl]adenine | Final adenine-based nucleoside analogue. researchgate.net |
| 9-[cis-3-(Hydroxymethyl)cyclobutyl]guanine | Final guanine-based nucleoside analogue. researchgate.net |
Exploration of Cyclobutyl Scaffolds in Medicinal Chemistry Research
The rigid, puckered conformation of the cyclobutane ring makes it an attractive scaffold for the design of small molecule therapeutics that can bind to specific biological targets with high affinity and selectivity.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of kinase inhibitors is therefore a major focus of pharmaceutical research. The cyclobutane scaffold has been successfully incorporated into Janus kinase (JAK) inhibitors. These inhibitors often feature a cyclobutane ring that acts as a rigid linker between key pharmacophoric groups, ensuring their optimal orientation for binding to the ATP-binding site of the kinase. The nitrile group of this compound can be a precursor to the amine or other functional groups necessary for linking to the core heterocyclic structures of these inhibitors.
Table 2: Examples of Cyclobutane-Containing Kinase Inhibitors
| Inhibitor Class | Target Kinase | Role of Cyclobutane Scaffold |
| Pyrrolo[2,3-d]pyrimidine derivatives | Janus Kinase (JAK) | Provides a rigid linker to orient binding motifs. |
| Tofacitinib (related scaffold) | JAK1, JAK2, JAK3 | Demonstrates the utility of small ring systems in kinase inhibition. |
Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes. While many of these are peptide-based, there is significant interest in developing small molecule, nonpeptidic agonists that can be administered orally. Research has identified a novel class of cyclobutane derivatives that act as potent GLP-1 receptor agonists. researchgate.net These molecules were discovered through high-throughput screening and subsequent structural optimization. The cyclobutane core serves as a central scaffold to which various substituents are attached, and the specific stereochemistry of these substituents is critical for receptor activation.
Table 3: Research Findings on Cyclobutane-Based GLP-1 Receptor Agonists
| Compound Class | Key Finding |
| Substituted Cyclobutanes | Identified as a novel class of nonpeptidic GLP-1 receptor agonists. researchgate.net |
| Lead Compound Analogues | Structural modifications led to compounds with significantly improved potency both in vitro and in vivo. researchgate.net |
Platinum(II) complexes, such as cisplatin (B142131) and carboplatin, are widely used anticancer drugs that exert their cytotoxic effects primarily by binding to DNA. The design of new platinum complexes with improved efficacy and reduced side effects is an active area of research. Incorporating cyclobutane-containing ligands into platinum(II) complexes can influence their solubility, stability, and biological activity. The benzyloxy group in this compound can be modified to a dicarboxylate, which can then act as a leaving group in a platinum(II) complex, similar to the 1,1-cyclobutanedicarboxylate ligand in carboplatin. The nitrile group can also be transformed into an amine to serve as a non-leaving group ligand. These modifications allow for the fine-tuning of the electronic and steric properties of the platinum complexes, potentially leading to new compounds with novel mechanisms of action or improved therapeutic profiles.
Table 4: Components of Cyclobutane-Containing Platinum(II) Complexes
| Component | Function in the Complex |
| Platinum(II) ion | The central metal ion responsible for binding to biological targets. |
| Cyclobutane-based ligand | Can act as either a leaving group or a non-leaving group ligand, influencing the complex's properties. |
| Amine ligands | Typically non-leaving groups that remain coordinated to the platinum ion. |
Utilization in the Construction of Diverse Heterocyclic and Carbocyclic Systems
The functional groups present in this compound provide multiple avenues for its use in the construction of a wide array of cyclic molecules. The nitrile group is a particularly versatile functional handle that can be transformed into various nitrogen-containing heterocycles. For example, it can undergo cyclization reactions with suitable reagents to form pyridines, pyrimidines, or imidazoles.
Furthermore, the strained cyclobutane ring itself can participate in ring-opening or ring-expansion reactions to generate larger carbocyclic or heterocyclic systems. Under specific conditions, the four-membered ring can be expanded to form cyclopentane (B165970) or cyclohexane (B81311) derivatives, providing access to a different region of chemical space. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality during these transformations and can be readily removed at a later stage to reveal a reactive handle for further functionalization. While the broad utility of functionalized cyclobutanes in these transformations is well-established in organic synthesis, specific examples detailing the extensive use of this compound for the construction of a wide diversity of such systems are an area of ongoing research.
Table 5: Potential Transformations of this compound for Diverse Ring System Synthesis
| Functional Group | Potential Reaction Type | Resulting Ring System |
| Nitrile | Cyclization | Nitrogen-containing heterocycles (e.g., pyridines, pyrimidines) |
| Cyclobutane Ring | Ring Expansion | Larger carbocycles (e.g., cyclopentanes, cyclohexanes) |
| Cyclobutane Ring | Ring Opening | Functionalized acyclic structures |
Strategies for Further Functionalization and Diversification of the this compound Core
The strategic value of this compound in the synthesis of complex molecules lies in the versatility of its functional groups—the nitrile, the benzyloxy ether, and the cyclobutane ring. Each of these components offers distinct opportunities for chemical modification, allowing for the introduction of diverse functionalities and the construction of sophisticated molecular architectures. Research efforts have explored various strategies to leverage this reactivity, transforming the core structure into a range of valuable intermediates for drug discovery and development.
A key application of this building block has been in the synthesis of potent and selective inhibitors of Janus kinase (JAK) enzymes, which are critical targets in the treatment of autoimmune diseases and cancer. In this context, this compound serves as a crucial precursor to intermediates that form the core of these inhibitors.
One of the primary functionalization strategies involves the transformation of the nitrile group. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. More significantly, it can be reduced to a primary amine. This transformation is particularly valuable as the resulting aminomethyl group can be further elaborated. For instance, the amine can be engaged in amide bond formation, reductive amination, or the construction of various heterocyclic systems.
Another important diversification strategy is the deprotection of the benzyl ether. The benzyloxy group serves as a protecting group for the hydroxyl functionality on the cyclobutane ring. Cleavage of this ether, typically through catalytic hydrogenation, unmasks the alcohol. This hydroxyl group can then be used as a handle for further functionalization, such as esterification, etherification, or oxidation to a ketone. The ability to reveal the hydroxyl group at a later stage in a synthetic sequence adds to the strategic importance of this building block.
Furthermore, the stereochemistry of the cis-1,3-disubstituted cyclobutane ring is a critical feature. This specific arrangement provides a rigid scaffold that can orient appended functional groups in a defined three-dimensional space, which is often crucial for achieving high-affinity binding to biological targets. Synthetic strategies often aim to preserve this stereochemistry while modifying the functional groups.
A notable example of the diversification of the this compound core is its conversion to key intermediates for the synthesis of JAK inhibitors. A common pathway involves the reduction of the nitrile to a primary amine, followed by the removal of the benzyl protecting group to expose the hydroxyl functionality. This di-functionalized cyclobutane can then be further modified. For instance, the amine can be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to allow for selective reaction at the hydroxyl position.
The following table summarizes some of the key transformations that have been applied to the this compound core and related structures in the synthesis of complex molecules, particularly JAK inhibitor intermediates.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. H₂, Pd/C, EtOH2. (Boc)₂O, Et₃N, CH₂Cl₂ | tert-butyl ({cis-3-hydroxycyclobutyl}methyl)carbamate | Intermediate for JAK inhibitors |
| This compound | Raney Nickel, H₂, NH₃/MeOH | 2-(cis-3-(benzyloxy)cyclobutyl)ethan-1-amine | Intermediate for further functionalization |
| tert-butyl ({cis-3-hydroxycyclobutyl}methyl)carbamate | MsCl, Et₃N, CH₂Cl₂ | (cis-3-(((tert-butoxycarbonyl)amino)methyl)cyclobutyl) methanesulfonate | Intermediate for nucleophilic substitution |
| (cis-3-(((tert-butoxycarbonyl)amino)methyl)cyclobutyl) methanesulfonate | Heterocyclic amine, base | tert-butyl ((cis-3-(heterocyclyl)cyclobutyl)methyl)carbamate | Precursor to various JAK inhibitors |
V. Advanced Spectroscopic and Structural Characterization Methodologies in Cis 3 Benzyloxy Cyclobutyl Acetonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like [Cis-3-(benzyloxy)cyclobutyl]acetonitrile. jchps.comethernet.edu.et It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.net
¹H NMR: Proton NMR confirms the presence of all hydrogen-containing functional groups. For this compound, the spectrum would display distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (-O-CH₂-Ph), the methine proton adjacent to the ether linkage, the protons of the cyclobutyl ring, the methine proton adjacent to the acetonitrile (B52724) group, and the methylene protons of the acetonitrile side chain (-CH₂-CN). The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, helping to piece together the molecular framework.
¹³C NMR: Carbon NMR spectroscopy is used to identify all unique carbon atoms in the molecule. oregonstate.edu A proton-decoupled ¹³C NMR spectrum for this compound would show distinct peaks for the nitrile carbon, the aromatic carbons, the benzylic ether carbon, the carbons of the cyclobutane (B1203170) ring, and the methylene carbon of the acetonitrile group. The chemical shifts of these carbons are indicative of their electronic environment.
The following table represents typical, expected NMR data for the structural confirmation of this compound in a common deuterated solvent like CDCl₃.
Interactive Table 1: Representative NMR Data for this compound
| Analysis Type | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic Protons (C₆H₅) | 7.25 - 7.40 | Multiplet, 5H |
| ¹H NMR | Benzylic Protons (O-CH₂-Ph) | ~4.50 | Singlet, 2H |
| ¹H NMR | Cyclobutyl Methine (CH-O) | 3.8 - 4.2 | Multiplet, 1H |
| ¹H NMR | Acetonitrile Methylene (CH₂-CN) | ~2.60 | Doublet, 2H |
| ¹H NMR | Cyclobutyl Protons | 1.8 - 2.5 | Complex Multiplets, 5H |
| ¹³C NMR | Nitrile Carbon (CN) | 118 - 120 | |
| ¹³C NMR | Aromatic Carbons (C₆H₅) | 127 - 138 | Multiple signals |
| ¹³C NMR | Benzylic Carbon (O-CH₂-Ph) | ~70 | |
| ¹³C NMR | Cyclobutyl Methine (CH-O) | ~75 | |
| ¹³C NMR | Aliphatic Carbons (Ring/Side Chain) | 20 - 40 | Multiple signals |
Mass Spectrometry Techniques (e.g., HRMS-ESI, GC-MS, LC/MS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental formula of a compound. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₅NO, by comparing the experimentally measured exact mass to the theoretically calculated mass.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are hyphenated techniques that first separate the compound from any impurities via chromatography before detection by the mass spectrometer. This provides simultaneous purity assessment and mass confirmation of the main component and any detectable impurities.
Interactive Table 2: Molecular Formula Confirmation via HRMS
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | Theoretical |
| Molecular Weight (Nominal) | 201 | Calculated |
| Monoisotopic Mass (Exact) | 201.115364 | Calculated |
| Expected Ion (ESI+) | [M+H]⁺ | Experimental Target |
| Calculated Exact Mass of [M+H]⁺ | 201.12319 | Calculated |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the precise location of each atom.
For this compound, this method would provide unequivocal proof of the cis relationship between the benzyloxy and cyanomethyl substituents on the cyclobutane ring. Because the molecule is chiral, existing as (1S,3R) and (1R,3S) enantiomers, X-ray analysis of a crystal grown from a single enantiomer can determine the absolute configuration (the specific arrangement of groups at the chiral centers). However, this technique is contingent on the ability to grow a high-quality single crystal, which can be challenging for substances that are liquids at room temperature. sigmaaldrich.com
Chromatographic Methods for Purification and Analytical Purity Profiling (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for both the purification and the purity assessment of chemical compounds. sigmaaldrich.com
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to qualitatively assess the purity of a sample. A pure sample of this compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. bldpharm.comamadischem.com A sample is passed through a column under high pressure, and components are separated based on their affinity for the column's stationary phase. The output, a chromatogram, shows peaks corresponding to each component. The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks.
Interactive Table 3: Application of Chromatographic Methods
| Technique | Primary Use | Information Obtained |
| TLC | Qualitative Purity Check | Number of components in a sample; Retention factor (Rf) |
| HPLC | Quantitative Purity Analysis | High-resolution separation of components; Retention time (Rt); Quantitative purity (%) |
Optical Rotation Measurements for Chiral Compound Analysis
The compound this compound is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). Optical rotation measurement, performed with a polarimeter, is a key technique for analyzing such compounds. sigmaaldrich.com
This method measures the degree to which a substance rotates the plane of plane-polarized light. pressbooks.pub A sample containing a single enantiomer will rotate the light in either a clockwise (+) or counter-clockwise (-) direction. A racemic mixture, which contains equal amounts of both enantiomers, will not rotate the light and is optically inactive. Therefore, measuring the optical rotation can confirm whether a sample is a single enantiomer or a racemic mixture and can be used to determine its enantiomeric purity. gcms.cz The IUPAC name 2-((1S,3R)-3-(benzyloxy)cyclobutyl)acetonitrile specifies a single, optically active enantiomer.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula, C₁₃H₁₅NO. A close match (typically within ±0.4%) provides strong evidence for the assigned molecular formula, verifying the compound's elemental composition.
Interactive Table 4: Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 77.58 |
| Hydrogen | H | 7.51 |
| Nitrogen | N | 6.96 |
| Oxygen | O | 7.95 |
Vi. Future Perspectives and Emerging Research Avenues for Cis 3 Benzyloxy Cyclobutyl Acetonitrile
Development of Novel Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational efficiency. For a molecule like [cis-3-(benzyloxy)cyclobutyl]acetonitrile, the nitrile and benzyloxy groups, along with the cyclobutane (B1203170) ring itself, provide multiple reactive handles for designing innovative cascade sequences.
Future research could focus on cascades initiated at the acetonitrile (B52724) group. For instance, a Thorpe-Ziegler reaction could be the first step, leading to an intramolecular cyclization, followed by a subsequent intermolecular reaction. Another possibility involves a cascade initiated by partial reduction of the nitrile to an amine, which could then participate in an intramolecular Mannich or Pictet-Spengler type reaction if an appropriate electrophilic partner is tethered to the benzyloxy group. Such sequences would rapidly build molecular complexity, generating polycyclic structures with high sp3-character from a relatively simple starting material. nih.gov
The development of these sequences would allow for the efficient construction of complex molecular architectures that are otherwise challenging to synthesize. nih.gov
Table 1: Hypothetical Cascade Sequences Initiated from this compound
| Initiating Group | Key Transformation(s) | Potential Product Scaffold | Key Advantages |
| Acetonitrile | 1. Reductive Cyclization 2. Intramolecular Aldol (B89426) Condensation | Fused Bicyclic Systems | Rapid increase in ring complexity and stereocenters. |
| Acetonitrile | 1. Thorpe-Ziegler Cyclization 2. Intermolecular [4+2] Cycloaddition | Spirocyclic Heterocycles | High atom economy, construction of tetrasubstituted carbon centers. |
| Benzyloxy (via debenzylation) | 1. Deprotection to Alcohol 2. Oxidation to Ketone 3. Intramolecular Michael Addition | Bridged Carbocycles | Unmasking of latent functionality to drive complexity. |
Advanced Catalysis for Enhanced Stereoselectivity and Efficiency
The synthesis and functionalization of cyclobutane derivatives with high stereocontrol remain a significant challenge in organic chemistry. nih.govacs.org While this compound has a defined cis stereochemistry, advanced catalytic methods are crucial for its efficient synthesis and for subsequent stereoselective modifications.
Recent breakthroughs in transition-metal catalysis and organocatalysis offer promising avenues. mdpi.com For instance, rhodium-catalyzed C-H functionalization could enable the direct and site-selective introduction of new substituents onto the cyclobutane ring. nih.gov By choosing the appropriate chiral ligand, it may be possible to control the regioselectivity (C2 vs. C3) and stereoselectivity of the functionalization, providing access to novel cis- and trans-disubstituted cyclobutane derivatives that are otherwise difficult to prepare. nih.gov Similarly, cobalt-catalyzed methods have shown promise in the enantioselective functionalization of cyclobutenes, a strategy that could be adapted for derivatives of the target compound. researchgate.net Organocatalytic approaches could be employed for asymmetric alpha-functionalization of the acetonitrile group, creating a new stereocenter adjacent to the cyclobutane ring. mdpi.com
Table 2: Potential Catalytic Strategies for Synthesis and Functionalization
| Catalytic System | Target Transformation | Potential Outcome | Reference Concept |
| Rhodium(II/III) Catalysis | C-H Activation/Functionalization of Cyclobutane Ring | Regio- and stereoselective introduction of aryl or alkyl groups. | acs.orgnih.gov |
| Chiral Phosphoric Acid | Asymmetric α-Functionalization of Acetonitrile | Enantioselective synthesis of α-substituted derivatives. | mdpi.com |
| Iridium Photoredox Catalysis | [2+2] Photocycloaddition | Directing-group-free enantioselective synthesis of the cyclobutane core. | chemistryviews.orgnih.gov |
| Cobalt-Chiral Ligand Complex | Enantioselective Carbometalation | Access to enantioenriched cyclobutane building blocks. | researchgate.net |
Applications in Fragment-Based and Diversity-Oriented Synthesis
Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies for identifying novel therapeutic leads. nih.gov FBDD relies on screening small, low-molecular-weight compounds ("fragments") that can be grown or linked to create potent drug candidates. nih.gov DOS aims to create collections of structurally diverse and complex molecules, often with high three-dimensional (3D) character, to explore new areas of chemical space. psu.educam.ac.uk
This compound is an ideal candidate for both approaches. Its rigid, puckered cyclobutane core provides a desirable 3D scaffold, a feature increasingly sought to improve selectivity and pharmacokinetic profiles. nih.govcancer.govpharmablock.com The acetonitrile and benzyloxy groups serve as versatile vectors for modification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov In a DOS campaign, these functional groups could be elaborated through various reaction pathways to generate a wide range of distinct molecular scaffolds from a single starting material, effectively populating chemical space with novel 3D structures. vu.nl
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous streams within microreactors or coils, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for full automation. uc.ptnih.gov Integrating the synthesis of this compound and its derivatives into a flow chemistry platform could significantly accelerate research and development.
A multi-step flow process could be designed to synthesize the core cyclobutane structure and then perform sequential modifications. nih.gov For example, a first reactor module could handle a [2+2] cycloaddition to form the ring, a second could introduce the nitrile functionality, and subsequent modules could perform diversifications, such as catalytic C-H functionalization or modifications of the nitrile group. tue.nl Coupling such a system with automated purification and analysis would enable the rapid, on-demand synthesis of a library of compounds for screening, aligning perfectly with the needs of FBDD and DOS. dntb.gov.ua This approach is particularly valuable for reactions that are hazardous or difficult to control in batch mode. nih.gov
Theoretical and Computational Chemistry for Predictive Synthesis Design
Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting stereochemical outcomes, and designing more efficient synthetic routes. hilarispublisher.com For complex systems like substituted cyclobutanes, theoretical calculations, such as Density Functional Theory (DFT), can be invaluable.
In the context of this compound, computational studies could be used to:
Predict Reaction Pathways: Model the transition states of potential cascade reactions or catalytic functionalizations to predict the most favorable reaction pathway and identify potential side products.
Optimize Catalyst Performance: Simulate the interaction between a substrate and different catalyst-ligand combinations to rationally design catalysts with higher efficiency and stereoselectivity. nih.gov
Understand Reactivity: Analyze the electronic structure and strain energy of the cyclobutane ring to predict its reactivity in novel chemical transformations. acs.org
By providing a deeper understanding of the underlying chemical principles, computational chemistry can guide experimental efforts, reducing the amount of trial-and-error required and accelerating the discovery of new synthetic methods and molecules.
Exploration of New Chemical Reactivity Profiles of the Cyclobutyl Acetonitrile Unit
Beyond its use as a scaffold, the unique combination of a strained cyclobutane ring and an electron-withdrawing acetonitrile group suggests that this compound may possess novel reactivity. Research in this area would focus on uncovering and harnessing unprecedented transformations.
One promising avenue is the exploration of radical-mediated reactions. The strain of the cyclobutane ring can facilitate ring-opening reactions under certain conditions, providing a pathway to linear, functionalized molecules. nih.gov Alternatively, recent work has shown that radical cascade reactions can be used to convert simple cyclobutanes into highly functionalized cyclobutenes, a transformation that could dramatically increase the synthetic utility of the scaffold. rsc.org Another area of exploration could be the activation of the C-H bonds adjacent to the nitrile group or on the cyclobutane ring through photoredox catalysis, enabling new types of functionalization that are not possible with traditional methods. nih.gov Investigating these new reactivity profiles could lead to the discovery of entirely new classes of compounds and synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [cis-3-(benzyloxy)cyclobutyl]acetonitrile, and what key intermediates should be prioritized?
- Methodology : The synthesis typically involves cyclobutane ring formation via photochemical [2+2] cycloaddition or strain-driven ring closure. A critical intermediate is 3-(benzyloxy)cyclobutan-1-one , which can undergo nucleophilic substitution with acetonitrile derivatives. Protecting group strategies (e.g., benzyloxy for hydroxyl protection) are essential to ensure regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the cis-isomer .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR to confirm cyclobutane ring geometry (cis-configuration) and benzyloxy group placement. Key signals include cyclobutane protons at δ 3.5–4.5 ppm (split due to ring strain) and nitrile carbon at ~120 ppm .
- IR : Strong absorption at ~2240 cm (C≡N stretch) and 1100 cm (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns, cross-referenced with databases like NIST .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk transfers .
- Ventilation : Conduct reactions in a fume hood due to nitrile volatility. Monitor airborne concentrations with real-time sensors .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Label with GHS hazard codes for acute toxicity (Category 4) .
Advanced Research Questions
Q. How can computational methods like DFT optimize the reaction pathways for synthesizing this compound?
- Methodology :
- Transition State Analysis : Use Gaussian or ORCA software to model [2+2] cycloaddition transition states, focusing on orbital symmetry and steric effects.
- Solvent Effects : Conduct COSMO-RS simulations to predict solvent compatibility (e.g., THF vs. DCM) for improved yield .
- Kinetic Isotope Effects (KIEs) : Validate computational predictions by comparing ratios in deuterated solvents .
Q. What strategies resolve discrepancies in reported biological activity data for nitrile-containing cyclobutane derivatives?
- Methodology :
- Dose-Response Curves : Use Hill slope analysis to distinguish between true activity and assay artifacts (e.g., promiscuous inhibition).
- Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .
- Metabolic Stability Assays : Compare hepatic microsomal half-lives (human vs. rodent) to contextualize species-specific discrepancies .
Q. How does the steric environment of the cyclobutane ring influence the reactivity of this compound in nucleophilic reactions?
- Methodology :
- Steric Maps : Generate Connolly surfaces (Schrödinger Maestro) to visualize steric bulk near the nitrile group.
- Kinetic Studies : Measure reaction rates with sterically varied nucleophiles (e.g., primary vs. tertiary amines) under pseudo-first-order conditions.
- X-ray Crystallography : Resolve crystal structures of reaction intermediates to identify torsional strain effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
